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Compound of Interest

Compound Name: Hexenediol

CAS No.: 37234-87-0

Cat. No.: B14682719

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for hexenediol, a
molecule of interest in various chemical syntheses. Due to the limited availability of a complete

and unified public dataset for a single isomer, this document presents the available

experimental data for 5-hexene-1,2-diol and discusses the general spectroscopic features

applicable to hexenediol isomers.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for hexenediol
isomers. It is important to note that spectroscopic values can vary slightly based on the specific

isomer, stereochemistry, solvent, and instrumentation.

5-Hexene-1,2-diol
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Parameter Value

Molecular Formula C₆H₁₂O₂[1][2][3][4]

Molecular Weight 116.16 g/mol [1][2][3]

CAS Number 36842-44-1[1][2]

1.1.1. ¹H NMR (Proton Nuclear Magnetic Resonance) Data

A ¹H NMR spectrum for 5-hexene-1,2-diol is available and provides key structural insights.[1]

Solvent: CDCl₃[1]

Purity: 90%[1]

Chemical Shift (δ)

ppm
Multiplicity Integration Assignment

~5.8 m 1H =CH

~5.0 m 2H =CH₂

~3.7 m 1H CH(OH)

~3.4 m 2H CH₂(OH)

~2.1 m 2H -CH₂-C=

~1.5 m 2H -CH₂-CH(OH)-

1.1.2. ¹³C NMR, IR, and Mass Spectrometry Data

As of the latest search, detailed experimental ¹³C NMR, IR, and mass spectrometry data for 5-

hexene-1,2-diol are not readily available in the public domain. However, based on the known

structure, the following characteristic signals can be predicted.

Predicted ¹³C NMR Data for 5-Hexene-1,2-diol:
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Chemical Shift (δ) ppm Carbon Type

~138 =CH

~115 =CH₂

~74 CH(OH)

~67 CH₂(OH)

~34 -CH₂-C=

~30 -CH₂-CH(OH)-

Predicted IR Spectroscopy Data for 5-Hexene-1,2-diol:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3600-3200 (broad) O-H stretch Alcohol

3100-3000 =C-H stretch Alkene

2950-2850 C-H stretch Alkane

1640 C=C stretch Alkene

1200-1000 C-O stretch Alcohol

Predicted Mass Spectrometry Data for 5-Hexene-1,2-diol:

m/z Fragment

116 [M]⁺ (Molecular Ion)

99 [M - OH]⁺

98 [M - H₂O]⁺

85 [M - CH₂OH]⁺

73 [M - C₃H₅]⁺
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Other Hexenediol Isomers
While complete spectroscopic datasets are not readily available, other isomers of hexenediol
are documented.

Isomer Molecular Formula
Molecular Weight (

g/mol )
CAS Number

(E)-2-Hexene-1,6-diol C₆H₁₂O₂[5] 116.16[5] Not available

(3E)-3-Hexene-1,6-

diol
C₆H₁₂O₂[6][7] 116.16[6][7] 71655-17-9[6]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of hexenediol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of the hexenediol sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

D₂O, DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative

analysis is required.

Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

Data Acquisition (¹H and ¹³C NMR):

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.
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Acquire the ¹H NMR spectrum using a standard pulse sequence.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small drop of the liquid hexenediol sample directly onto the ATR crystal.

If the sample is a solid, place a small amount of the solid onto the crystal and apply

pressure using the instrument's pressure arm to ensure good contact.

Data Acquisition:

Record a background spectrum of the empty, clean ATR crystal.

Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):

Prepare a dilute solution of the hexenediol sample (approximately 1 mg/mL) in a volatile

organic solvent (e.g., methanol, acetonitrile).

If using a direct insertion probe, apply a small amount of the sample to the probe tip.

If using a gas chromatography-mass spectrometry (GC-MS) system, inject a small volume

(e.g., 1 µL) of the prepared solution into the GC inlet.
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Data Acquisition:

Introduce the sample into the ion source of the mass spectrometer.

Ionize the sample using a standard electron energy (typically 70 eV for EI).

The resulting ions are accelerated and separated by the mass analyzer based on their

mass-to-charge ratio (m/z).

The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for elucidating the structure of an

unknown compound, such as a hexenediol isomer, using the spectroscopic techniques

discussed.

Data Analysis & Structure ElucidationMass Spectrometry Molecular Weight & Fragmentationprovides

IR Spectroscopy Functional Groupsidentifies

NMR Spectroscopy (¹H, ¹³C) Carbon-Hydrogen Frameworkdetermines

Combine Spectroscopic Data Propose Structureleads to Verify Structure
requires

refine if needed

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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